molecular formula C18H22N4O2 B14887846 8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14887846
M. Wt: 326.4 g/mol
InChI Key: HQOGRRRMIBBLBD-UHFFFAOYSA-N
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Description

8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents on the indole core. These compounds may share some biological activities but differ in their potency, selectivity, and overall efficacy. Examples of similar compounds include indole-3-acetic acid, tryptophan, and various synthetic indole derivatives

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

8-methoxy-3-(2-piperidin-1-ylethyl)-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H22N4O2/c1-24-13-5-6-15-14(11-13)16-17(20-15)18(23)22(12-19-16)10-9-21-7-3-2-4-8-21/h5-6,11-12,20H,2-4,7-10H2,1H3

InChI Key

HQOGRRRMIBBLBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCN4CCCCC4

Origin of Product

United States

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